molecular formula C13H8ClN5O3S B5611992 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5611992
M. Wt: 349.75 g/mol
InChI Key: GMDJZSZFZWSKCM-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazole ring, a furan ring, and a nitrophenyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid or p-toluenesulfonic acid to facilitate the formation of the Schiff base linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted triazole and furan compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and a broad spectrum of biological activities .

Properties

IUPAC Name

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5O3S/c14-10-4-3-9(19(20)21)6-8(10)7-15-18-12(16-17-13(18)23)11-2-1-5-22-11/h1-7H,(H,17,23)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDJZSZFZWSKCM-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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